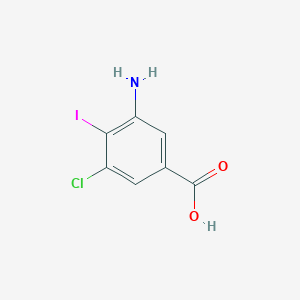
3-Amino-5-chloro-4-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-chloro-4-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of amino, chloro, and iodo substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-4-iodobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 3-Amino-5-chlorobenzoic acid. The reaction conditions often include the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out at elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-chloro-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodo group can be used in coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, hydrochloric acid, and various nucleophiles or electrophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Reactions: Derivatives with different substituents replacing the amino, chloro, or iodo groups.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.
Coupling Reactions: Biaryl compounds and other complex structures formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-chloro-4-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-5-chloro-4-iodobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and iodo groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-4-iodobenzoic acid
- 3-Amino-5-chlorobenzoic acid
- 4-Amino-3-iodobenzoic acid
Comparison
3-Amino-5-chloro-4-iodobenzoic acid is unique due to the simultaneous presence of amino, chloro, and iodo groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the iodo group makes it more suitable for coupling reactions, while the chloro group can influence its electronic properties and reactivity in substitution reactions.
Eigenschaften
Molekularformel |
C7H5ClINO2 |
|---|---|
Molekulargewicht |
297.48 g/mol |
IUPAC-Name |
3-amino-5-chloro-4-iodobenzoic acid |
InChI |
InChI=1S/C7H5ClINO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12) |
InChI-Schlüssel |
MDAUQVDAKRRSMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)I)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


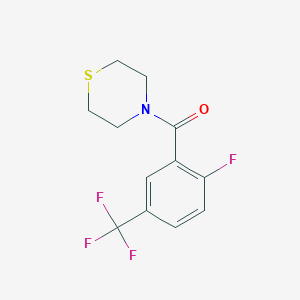

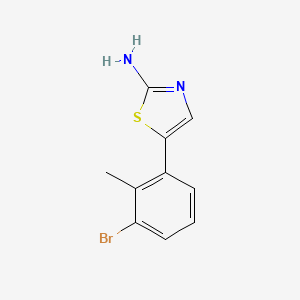
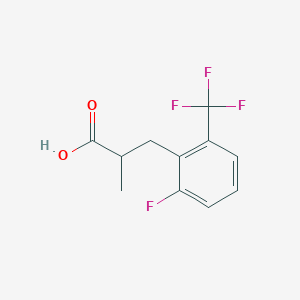
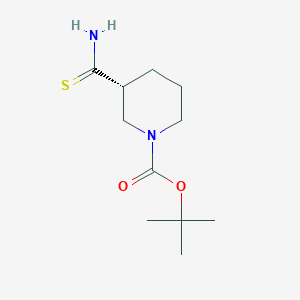
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)
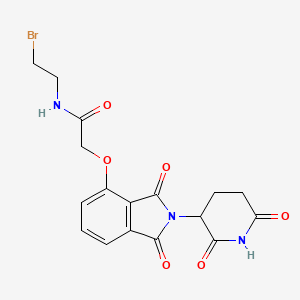
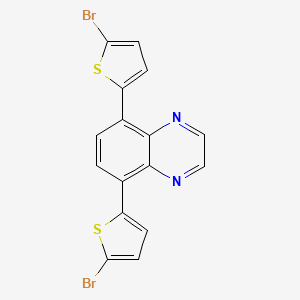
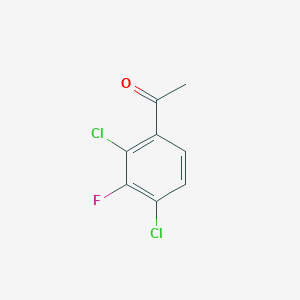
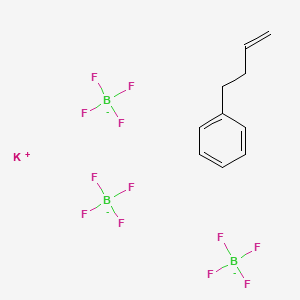
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine](/img/structure/B14769651.png)
![2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14769657.png)
![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide](/img/structure/B14769670.png)
